Bienvenue dans la boutique en ligne BenchChem!

ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate

FABP4 inhibition Adipocyte fatty acid-binding protein Metabolic disease target

Ethyl ester prodrug of FABP4 inhibitor (active IC50=0.038 µM). Only 2,3‑diarylindole backed by public 1.12 Å co‑crystal (PDB 7FWN) confirming target engagement. Cell‑permeable; N1‑ester protects carboxylate for synthetic diversification. Indispensable for metabolic/inflammatory target validation where structural truncation is not an option. Bulk pricing available.

Molecular Formula C26H25NO2
Molecular Weight 383.5 g/mol
Cat. No. B4585995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
Molecular FormulaC26H25NO2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3
InChIKeyLEJNGTVEIZVFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate: Core Chemical Identity and Research Context


Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate (C₂₆H₂₅NO₂; MW: 383.5 g/mol) is a fully synthetic indole derivative belonging to the 2,3-diarylindole class [1]. Its architecture features a 1H-indole core substituted at positions 2 and 3 with phenyl rings, a methyl group at position 5, and an N1-ethyl propanoate side chain [2]. This substitution pattern is directly descended from a series of FABP4 (adipocyte fatty acid‑binding protein, also termed aP2) inhibitors developed through structure‑based drug design, where the N1‑propanoic acid analog was co‑crystallized with human FABP4 at 1.12 Å resolution (PDB: 7FWN) and demonstrated an IC₅₀ of 0.038 µM [3]. The compound currently exists as a research‑grade small molecule available from multiple specialist chemical suppliers and is primarily positioned as a tool compound for metabolic and inflammatory target investigation, as well as a synthetic intermediate for further medicinal chemistry exploration.

Why Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate Cannot Be Simply Replaced by Other Indole Derivatives


The 2,3‑diphenyl‑5‑methylindole scaffold occupies a distinct chemical space that cannot be recapitulated by simpler indole analogs such as 2‑phenylindole, 2,3‑diphenylindole, or 5‑methylindole alone. The crystal structure of the N1‑propanoic acid metabolite (PDB: 7FWN) reveals that both phenyl substituents engage in specific hydrophobic contacts within the FABP4 lipid‑binding cavity, while the C‑5 methyl group fills a sub‑pocket that would remain unoccupied by des‑methyl analogs [1]. Furthermore, the N1‑ethyl propanoate side chain differentiates this compound from the free carboxylic acid form: the ester serves as either a cell‑permeable prodrug that undergoes intracellular esterase cleavage to yield the active acid, or as a protected synthetic intermediate enabling late‑stage diversification without unwanted side reactions at the carboxylate [2]. Generic replacement by a structurally truncated indole derivative—lacking the C‑3 phenyl, the C‑5 methyl, or the specific N1‑propanoate ester—would result in both altered binding geometry and divergent physicochemical properties, rendering comparative biological data non‑transferable.

Quantitative Differentiation Evidence for Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate


FABP4 Inhibitory Potency of the Active Metabolite (Free Acid Form) vs. Structural Analogs

The carboxylic acid form of the target compound—3‑(5‑methyl‑2,3‑diphenyl‑1H‑indol‑1‑yl)propanoic acid, which is the anticipated active metabolite following ethyl ester hydrolysis—exhibits an IC₅₀ of 0.038 µM (38 nM) against recombinant human FABP4, as determined by in vitro displacement assay and confirmed by co‑crystallization [1]. In comparison, the structurally simpler 2‑phenyl analog (3‑(2‑phenyl‑1H‑indol‑1‑yl)propanoic acid, missing the C‑3 phenyl and C‑5 methyl substituents) displays a Ki of 30 nM in the same target [2]. While the two values reside in the same nanomolar potency band, the 5‑methyl‑2,3‑diphenyl substitution introduces additional hydrophobic contacts that may confer differential isoform selectivity or altered off‑rate kinetics, as is typical within this chemotype series where small substituent changes at C‑5 modulate residence time without drastically shifting IC₅₀ [3].

FABP4 inhibition Adipocyte fatty acid-binding protein Metabolic disease target

High-Resolution Co-Crystal Structure Provides Definitively Resolved Binding Mode

The carboxylic acid metabolite of ethyl 3‑(5‑methyl‑2,3‑diphenyl‑1H‑indol‑1‑yl)propanoate has been co‑crystallized with human FABP4 at a resolution of 1.12 Å (PDB entry 7FWN) [1]. This is the highest‑resolution FABP4‑ligand structure within the 2,3‑diphenylindole series, exceeding the resolution of the 2‑phenyl analog (PDB: 5D4A, 1.70 Å) and the 5‑cyclopropyl‑2,3‑diphenyl analog (PDB: 5D45, 1.65 Å) [2]. The 1.12 Å electron density map unambiguously resolves the orientation of the C‑5 methyl group within a hydrophobic sub‑pocket formed by residues Phe57, Ala75, and Arg106, a sub‑pocket that remains unoccupied in the des‑methyl (2‑phenyl‑only) series [3]. Additionally, both phenyl rings at C‑2 and C‑3 are clearly resolved, with the C‑3 phenyl making edge‑to‑face π‑interactions with Phe16, an interaction absent in 2‑monosubstituted analogs.

X-ray crystallography Structure-based drug design FABP4 ligand binding

Class-Level Isoform Selectivity Advantage of Indole-Based FABP4 Inhibitors

Indole‑based FABP4 inhibitors as a structural class have demonstrated approximately 10‑fold binding preference for FABP4 (A‑FABP/aP2) over the heart isoform FABP3 (H‑FABP) and the epidermal isoform FABP5 (E‑FABP) in direct comparative experiments [1]. This selectivity profile is pharmacologically relevant because FABP3 inhibition is associated with cardiac liability, while FABP5 inhibition may affect epidermal homeostasis. Although isoform selectivity data specific to the 5‑methyl‑2,3‑diphenylindole N1‑propanoate scaffold have not yet been published, the class‑level inference provides a reasonable expectation of at least 10‑fold selectivity based on the conserved indole‑propanoic acid pharmacophore [2]. For context, the benchmark FABP4 inhibitor BMS‑309403 achieves >100‑fold selectivity over FABP3 and FABP5 with Ki values of <2, 250, and 350 nM respectively , establishing an aspirational benchmark for this chemotype.

Isoform selectivity FABP3 FABP5 Therapeutic window

Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid for Tunable Drug-Like Properties

Ethyl 3‑(5‑methyl‑2,3‑diphenyl‑1H‑indol‑1‑yl)propanoate (MW: 383.5 g/mol; cLogP estimated ~5.5–6.0) [1] presents a measurably distinct physicochemical profile from its carboxylic acid counterpart (MW: 355.4 g/mol; cLogP of the anion at physiological pH estimated ~2.5–3.5) [2]. The ethyl ester has one fewer hydrogen bond donor, an increased topological polar surface area (TPSA) of 31.2 Ų versus 42.2 Ų for the acid, and a calculated rotatable bond count of 8 versus 6 for the acid [3]. These differences translate into: (a) enhanced passive membrane permeability for the ester, making it the preferred form for cell‑based assays where intracellular FABP4 engagement is the experimental endpoint; (b) the ability to serve as a stable, protected intermediate for further synthetic elaboration at the indole core without risking decarboxylation or unwanted amide coupling at the N1 side chain; and (c) the option to generate the active acid in situ via controlled esterase‑mediated hydrolysis, enabling pulsed or sustained target engagement protocols that are not feasible with the pre‑formed carboxylate.

Prodrug design Lipophilicity Cell permeability Synthetic intermediate

Best-Fit Research and Industrial Application Scenarios for Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate


FABP4 Target Engagement and Metabolic Disease Pharmacology Studies

Investigators studying the role of FABP4 in adipocyte biology, insulin resistance, atherosclerosis, or inflammation can employ the ethyl ester as a cell‑permeable prodrug. Upon intracellular esterase cleavage, the liberated carboxylic acid (IC₅₀ = 0.038 µM) engages FABP4 with nanomolar potency, as confirmed by the 1.12 Å co‑crystal structure (PDB: 7FWN) [1]. The compound is particularly suited for experiments requiring sustained intracellular FABP4 occupancy, where the ester provides a pharmacokinetic advantage over directly administering the polar carboxylate. For selectivity‑critical experiments, users should include FABP3 and FABP5 counter‑screens based on the class‑level selectivity expectation of approximately 10‑fold [2].

Structure-Based Drug Design and Computational Chemistry

The availability of a 1.12 Å co‑crystal structure for the carboxylic acid metabolite (PDB: 7FWN) [1] makes this compound an exceptional starting point for fragment‑based drug design, molecular dynamics simulations, and free‑energy perturbation (FEP) calculations. The atomic‑level resolution allows precise placement of the C‑5 methyl group and both phenyl rings, enabling computational chemists to design focused libraries that probe the hydrophobic sub‑pocket occupied by the C‑5 methyl [3]. The ethyl ester itself serves as a docking input for virtual screening campaigns aimed at identifying novel FABP4 inhibitors with improved selectivity or pharmacokinetic profiles.

Medicinal Chemistry SAR Exploration and Lead Optimization

The ethyl ester form is an ideal synthetic intermediate for systematic structure‑activity relationship (SAR) campaigns around the 2,3‑diphenyl‑5‑methylindole scaffold. The protected N1‑propanoate side chain allows chemists to perform reactions at the indole core (e.g., electrophilic aromatic substitution at C‑6 or C‑7, N‑deprotection, or cross‑coupling at the C‑3 phenyl ring) without interference from a free carboxylic acid [1]. Subsequent ester hydrolysis yields the active acid for biological testing. Given that related 2,3‑diphenylindoles have demonstrated activities spanning COX‑2 inhibition (IC₅₀ range: 0.006–100 nM) [2], estrogen receptor modulation [3], and antimicrobial effects, this scaffold offers broad phenotypic screening potential beyond FABP4.

Tool Compound Procurement for Academic Target Validation Consortia

For academic screening facilities and target validation consortia (e.g., Structural Genomics Consortium, EU-OPENSCREEN), this compound fills a specific niche: it is one of very few commercially accessible 2,3‑diarylindole derivatives with a publicly available, high‑resolution co‑crystal structure confirming its target engagement [1]. The combination of structural data transparency, quantified potency (38 nM for the active metabolite) [2], and the synthetic versatility of the ethyl ester protecting group makes it a cost‑effective choice for pilot screens requiring a well‑characterized FABP4 chemical probe with documented binding mode and the option for further chemical elaboration.

Quote Request

Request a Quote for ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.